![molecular formula C30H26N2O13 B613769 Calcein tetraethyl acid CAS No. 207124-64-9](/img/structure/B613769.png)
Calcein tetraethyl acid
Overview
Description
Calcein tetraethyl ester is a fluorescent dye used in biology. It can be transported through the cellular membrane into live cells, making it useful for testing cell viability and for short-term labeling of cells .
Synthesis Analysis
Calcein AM, the acetomethoxy derivative of calcein, is a membrane-permeant fluorogenic esterase substrate used to determine cell viability and membrane integrity. The lipophilic nature of calcein AM allows it to diffuse freely across the cell membrane and permeate the cytosol of live cells .
Molecular Structure Analysis
The molecular formula of Calcein tetraethyl ester is C38H42N2O13. Its average mass is 734.746 Da and its monoisotopic mass is 734.268677 Da .
Chemical Reactions Analysis
Calcein AM, a non-fluorescent esterase substrate, can passively cross the cell membrane and enter the cytosol. Inside the cell, non-specific intracellular esterases hydrolyze the acetoxymethyl ester from calcein AM to yield a highly fluorescent calcein product .
Physical And Chemical Properties Analysis
Calcein tetraethyl ester has a density of 1.4±0.1 g/cm^3, a boiling point of 825.4±65.0 °C at 760 mmHg, and a flash point of 453.0±34.3 °C. It has 15 H bond acceptors, 2 H bond donors, and 20 freely rotating bonds .
Mechanism of Action
Target of Action
Calcein tetraethyl acid, also known as fluorexon , is a fluorescent dye that is primarily used as an indicator of lipid vesicle leakage . It is commonly used in biology as it can be transported through the cellular membrane into live cells . This makes it useful for testing cell viability and for short-term labeling of cells .
Mode of Action
This compound interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . This interaction is crucial for its function as a cell viability indicator. The non-fluorescent calcein AM is converted by esterases into calcein, a process that occurs only in living cells that possess sufficient esterases .
Biochemical Pathways
It is known that the compound’s fluorescence is directly sensitive to ions such as ca2+, mg2+, zn2+, and others only at strongly alkaline ph . This suggests that it may interact with these ions within the cell, potentially affecting related biochemical pathways.
Pharmacokinetics
It is known that the compound can be transported into cells, where it interacts with intracellular esterases . The cellular uptake of calcein from the calcein-loaded liposome was about 1.08-fold than that from the calcein solution at 10 µM for a 2 h incubation time .
Result of Action
The primary result of this compound’s action is the production of a strongly fluorescent compound within the cytoplasm of live cells . This fluorescence can be used to indicate cell viability, as dead cells lack the active esterases required to convert calcein AM into calcein .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and ion concentrations . For example, its fluorescence is directly sensitive to ions only at strongly alkaline pH . Additionally, calcein self-quenches at concentrations above 70 mM, which can affect its function as an indicator of lipid vesicle leakage .
Advantages and Limitations for Lab Experiments
One of the main advantages of Calcein tetraethyl acid is its versatility. It can be used to label a wide variety of cells and proteins, and can be used in both in vitro and in vivo experiments. However, this compound fluorescence can be affected by pH and other environmental factors, which can limit its usefulness in some experiments.
Future Directions
There are many potential future directions for Calcein tetraethyl acid research. One area of interest is the development of new fluorescent dyes that can be used in combination with this compound to label and track multiple cellular processes at once. Another area of interest is the development of new techniques for using this compound in vivo, which could allow for more detailed studies of cellular processes in living organisms. Finally, researchers are interested in exploring the potential clinical applications of this compound, such as in the diagnosis and treatment of diseases that involve abnormal calcium signaling.
Synthesis Methods
Calcein tetraethyl acid can be synthesized using a multi-step process that involves the reaction of tetraethyl orthosilicate with calcein, a related fluorescent dye. The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
Calcein tetraethyl acid is widely used in scientific research to label and track cells and proteins. It can be used to visualize the movement of cells in real-time, as well as to monitor changes in protein localization and expression. This compound is also used in drug discovery and development, as it can be used to screen for compounds that affect cellular processes.
Safety and Hazards
Calcein AM is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O13/c33-21-7-5-19-27(16(21)9-31(11-23(35)36)12-24(37)38)44-28-17(10-32(13-25(39)40)14-26(41)42)22(34)8-6-20(28)30(19)18-4-2-1-3-15(18)29(43)45-30/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUIOAAOQUWUNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)CN(CC(=O)O)CC(=O)O)OC5=C3C=CC(=C5CN(CC(=O)O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401917 | |
Record name | 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36352-49-5, 207124-64-9 | |
Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxymethyl)-, calcium potassium salt (2:5:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium pentacalcium tetrahydrogen bis[N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxylatomethyl)aminoacetate]] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.